Comprehensive Technical Guide to Boc-His(Trt)-OMe: Physicochemical Profiling and Synthetic Workflows
Comprehensive Technical Guide to Boc-His(Trt)-OMe: Physicochemical Profiling and Synthetic Workflows
Executive Summary & Mechanistic Rationale
In the landscape of complex peptide synthesis and advanced drug development, the amino acid Histidine presents unique synthetic challenges. Histidine's imidazole side chain possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH[1]. However, during chemical synthesis, this basic and nucleophilic imidazole ring is highly prone to causing racemization via an acylimidazole intermediate and can participate in unwanted branching reactions.
To mitigate this, orthogonal protection strategies are employed. Boc-His(Trt)-OMe (
Physicochemical Profiling
Unlike its parent free acid, which is a ubiquitous building block in solid-phase peptide synthesis (SPPS), the fully protected methyl ester is typically generated in situ or utilized as a discrete intermediate in liquid-phase synthesis. Consequently, while the parent compounds have widely recognized Chemical Abstracts Service (CAS) registry numbers, Boc-His(Trt)-OMe is often tracked by its exact mass and structural formula in specialized workflows.
Table 1: Physicochemical Profile of Boc-His(Trt)-OMe and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Synthetic Role |
| Boc-His(Trt)-OMe | C₃₁H₃₃N₃O₄ | 511.61 g/mol | Intermediate | Fully protected liquid-phase building block. |
| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 497.58 g/mol | 32926-43-5 | Standard N/Side-chain protected SPPS monomer[2]. |
| Boc-His-OMe | C₁₂H₁₉N₃O₄ | 269.30 g/mol | 2488-14-4[3] | C-terminal protected intermediate[3]. |
Orthogonal Protection Strategy
The true utility of Boc-His(Trt)-OMe lies in its orthogonality. The three protecting groups respond to entirely different cleavage conditions, allowing for divergent synthetic pathways.
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N-
Boc Group: Acid-labile, typically requiring strong acidic conditions (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane) for complete removal. -
N-im Trityl Group: Extremely acid-labile due to the stability of the triphenylmethyl cation. It can be cleaved with dilute acid (1% TFA) or globally removed alongside the Boc group.
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C-
Methyl Ester: Base-labile, requiring mild saponification (e.g., LiOH) for hydrolysis, completely resisting the acidic conditions used for Boc/Trt cleavage.
Orthogonal protection strategy for Boc-His(Trt)-OMe.
Experimental Methodologies
As a Senior Application Scientist, it is critical to not only outline the steps but to establish why specific reagents are chosen to maintain the self-validating nature of the chemical system.
Protocol A: Synthesis of Boc-His(Trt)-OMe from Boc-His(Trt)-OH
This protocol utilizes Steglich-type esterification conditions to avoid the harsh acidic environment of a standard Fischer esterification, which would prematurely cleave the Boc and Trt groups.
Step-by-Step Procedure:
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Initiation: Dissolve 1.0 equivalent of Boc-His(Trt)-OH in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
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Reagent Addition: Add 5.0 equivalents of anhydrous Methanol (MeOH) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, accelerating the acyl transfer and preventing side reactions.
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Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.
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Coupling: Portion-wise, add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup.
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Propagation: Stir at 0°C for 30 minutes, then allow the system to warm to room temperature. Stir for 12 hours.
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Self-Validating Workup:
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Wash the organic layer with 5% aqueous KHSO₄ to quench unreacted DMAP and EDC.
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Wash with saturated aqueous NaHCO₃ to remove any unreacted starting carboxylic acid.
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Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-His(Trt)-OMe.
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Protocol B: Selective C-Terminal Deprotection (Saponification)
When the methyl ester must be removed while keeping the Boc and Trt groups intact, mild basic conditions are mandatory.
Step-by-Step Procedure:
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Solvent System: Dissolve Boc-His(Trt)-OMe in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and Water. Causality: This specific ratio ensures complete solubility of the highly lipophilic protected amino acid while providing the necessary aqueous environment for hydrolysis.
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Thermal Control: Cool the mixture to 0°C.
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Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is significantly milder than NaOH or KOH. Histidine is notoriously susceptible to base-catalyzed racemization at the
-carbon; utilizing LiOH at 0°C effectively suppresses enolization, preserving the L-stereocenter. -
Monitoring: Stir for 2-4 hours, monitoring the disappearance of the starting material via LC-MS.
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Neutralization: Carefully acidify the mixture to pH ~5.5 using 1M HCl. Critical Causality: Do not allow the pH to drop below 4.0, or the acid-labile Trt and Boc groups will begin to cleave.
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Isolation: Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to recover Boc-His(Trt)-OH.
Divergent deprotection pathways for Boc-His(Trt)-OMe.
Analytical Characterization Considerations
When verifying the integrity of synthesized Boc-His(Trt)-OMe, researchers should rely on:
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Mass Spectrometry (ESI-MS): Look for the exact mass
peak at 512.25. The loss of the Trityl group ( 243) is a highly common in-source fragmentation event; do not mistake this for an impure sample. -
HPLC: Due to the massive lipophilicity imparted by the Trityl and Boc groups, Boc-His(Trt)-OMe will elute significantly later on a C18 reverse-phase column compared to standard protected amino acids.
